Cas no 375-46-2 (Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-)

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- structure
375-46-2 structure
商品名:Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-
CAS番号:375-46-2
MF:C4F5Cl5
メガワット:320.2998
CID:294225
PubChem ID:2775918

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- 化学的及び物理的性質

名前と識別子

    • Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-
    • 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluorobutane
    • 1,2,4,4,4-Pentachloropentafluorobutane
    • PC5369F
    • FT-0606236
    • 1,1,1,3,4-pentakis(chloranyl)-2,2,3,4,4-pentakis(fluoranyl)butane
    • AKOS025310386
    • 375-46-2
    • 1,1,1,3,4-Pentachloropentafluorobutane
    • SCHEMBL11617844
    • A823749
    • QXPPGHDQTVKTDY-UHFFFAOYSA-N
    • DTXSID40379742
    • インチ: InChI=1S/C4Cl5F5/c5-1(10,4(9,13)14)2(11,12)3(6,7)8
    • InChIKey: QXPPGHDQTVKTDY-UHFFFAOYSA-N
    • ほほえんだ: ClC(Cl)(Cl)C(F)(F)C(Cl)(F)C(Cl)(F)F

計算された属性

  • せいみつぶんしりょう: 317.83600
  • どういたいしつりょう: 317.836
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 密度みつど: 1,788 g/cm3
  • ふってん: 163-171°C
  • フラッシュポイント: 73°C
  • 屈折率: 1.425
  • PSA: 0.00000
  • LogP: 4.72810

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- セキュリティ情報

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- 税関データ

  • 税関コード:2903799090
  • 税関データ:

    中国税関コード:

    2903799090

    概要:

    2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    要約:

    2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1941729-5g
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
375-46-2 98%
5g
¥3768.00 2024-05-16
Apollo Scientific
PC5369F-5g
1,2,4,4,4-Pentachloropentafluorobutane
375-46-2 96%
5g
£312.00 2025-02-21
Apollo Scientific
PC5369F-1g
1,2,4,4,4-Pentachloropentafluorobutane
375-46-2 96%
1g
£121.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1941729-1g
1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
375-46-2 98%
1g
¥1875.00 2024-05-16

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- 関連文献

Butane,1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro-に関する追加情報

Chemical Profile of Butane, 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- (CAS No. 375-46-2)

The compound Butane, 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- (CAS No. 375-46-2) is a halogenated hydrocarbon with a unique molecular structure that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their versatile applications in organic synthesis and material science. Its chemical formula can be represented as C5H5Cl5F5, highlighting its extensive halogenation pattern which imparts distinct physicochemical properties.

The structure of this compound features a butane backbone with selective chlorination and fluorination at specific positions. The presence of both chlorine and fluorine atoms introduces a high degree of polarity and electron density distribution across the molecule. This characteristic makes it an intriguing subject for studying intermolecular interactions and reactivity patterns in organic chemistry.

In recent years, researchers have been exploring the potential applications of halogenated hydrocarbons like Butane, 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- (CAS No. 375-46-2) in pharmaceutical synthesis. The compound’s ability to serve as a building block for more complex molecules has been particularly noteworthy. For instance, its chloro and fluoro substituents can participate in nucleophilic substitution reactions or serve as handles for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

One of the most compelling aspects of this compound is its role in the development of novel materials with tailored properties. The combination of chlorine and fluorine atoms creates a molecule with both lipophilicity and electronegativity that can be exploited in designing advanced polymers or liquid crystals. These materials could find applications in electronics or optoelectronics where precise control over molecular packing and intermolecular forces is crucial.

The synthesis of Butane, 1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluoro- (CAS No. 375-46-2) typically involves multi-step organic transformations starting from commercially available precursors such as pentachlorobutane or perfluoropentanes. The process often requires careful optimization to achieve high yields while minimizing byproduct formation. Advances in catalytic methods have recently enabled more efficient routes to this compound without compromising purity.

From a pharmaceutical perspective, Butane, 1, 1, 1, 3, 4-pentachloro- 2, 2, 3, 4, 4-pentafluoro-(CAS No. 375-46-2) has been investigated for its potential as an intermediate in drug discovery programs. Its structural motifs are reminiscent of certain bioactive scaffolds found in therapeutic agents used to treat various conditions ranging from infectious diseases to chronic disorders. The halogen atoms provide opportunities to modulate pharmacokinetic properties such as solubility and metabolic stability through structure-activity relationship studies.

The environmental impact of halogenated compounds like this one is also an area of active research. While these molecules offer numerous synthetic advantages, Butane, 1, 1, 1, 3, 4-pentachloro- 2, 2, 3, 4, 4-pentafluoro-(CAS No. 375-46-2) must be handled responsibly due to their potential persistence and reactivity under certain conditions. Recent studies have focused on developing greener synthetic routes that reduce waste generation or employ less toxic reagents without sacrificing yield or selectivity.

In conclusion, Butane, *1* , *1* , *1* , *3* , *4* -pentachloro - *2* , *2* , *3* , *4* , *4* -pentafluoro-(CAS No . 375 -46 -2) remains a fascinating molecule with broad applicability across multiple scientific disciplines . Its unique structural features continue to inspire innovative research aimed at unlocking new functionalities for both industrial materials and pharmaceutical applications . As our understanding grows regarding its reactivity patterns , so too will our ability to harness its potential responsibly moving forward .

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